molecular formula C15H16ClN3O B10991920 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B10991920
M. Wt: 289.76 g/mol
InChI Key: GPJITXWJBPEAEX-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a Mannich reaction, involving the condensation of formaldehyde, pyrrolidine, and the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the chlorophenyl group, potentially yielding reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development and biomedical research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(methylamino)pyridazin-3(2H)-one
  • 6-(4-chlorophenyl)-2-(dimethylamino)pyridazin-3(2H)-one
  • 6-(4-chlorophenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the pyrrolidinylmethyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C15H16ClN3O/c16-13-5-3-12(4-6-13)14-7-8-15(20)19(17-14)11-18-9-1-2-10-18/h3-8H,1-2,9-11H2

InChI Key

GPJITXWJBPEAEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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